3-Bromo-2-fluoro-4-iodopyridine
Overview
Description
3-Bromo-2-fluoro-4-iodopyridine: is a halogenated pyridine derivative with the molecular formula C5H2BrFIN . This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity. The presence of bromine, fluorine, and iodine atoms in the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
3-Bromo-2-fluoro-4-iodopyridine is a type of fluoropyridine . Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines are generally used in the synthesis of various biologically active compounds . They are also used in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents . They are also used in the Suzuki–Miyaura (SM) coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Fluoropyridines are generally known for their interesting and unusual physical, chemical, and biological properties .
Biochemical Analysis
Biochemical Properties
It is known that halogenated pyridines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-iodopyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of pyridine rings. For instance, 3-bromo-2-fluoropyridine can be reacted with iodine under specific conditions to introduce the iodine atom at the 4-position . The reaction conditions often require the use of solvents like tetrahydrofuran and reagents such as lithium diisopropylamide at low temperatures (around -78°C) to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups in the presence of palladium catalysts.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) are typical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring.
Scientific Research Applications
3-Bromo-2-fluoro-4-iodopyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: Similar to 3-Bromo-2-fluoro-4-iodopyridine but lacks the bromine atom.
2-Fluoro-3-bromopyridine: Another halogenated pyridine derivative with different substitution patterns.
4-Bromo-2-fluoropyridine: Lacks the iodine atom but shares similar reactivity patterns.
Uniqueness
This compound is unique due to the presence of three different halogen atoms in the pyridine ring. This unique substitution pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate for the synthesis of complex molecules.
Properties
IUPAC Name |
3-bromo-2-fluoro-4-iodopyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJZTNSBFOSIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654065 | |
Record name | 3-Bromo-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-52-4 | |
Record name | 3-Bromo-2-fluoro-4-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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